1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-methylpyridazine, 1-phenylethylamine, and piperidine-4-carboxylic acid. The synthetic route may involve:
Formation of the intermediate: Reacting 6-methylpyridazine with a suitable reagent to introduce the piperidine moiety.
Amidation reaction: Coupling the intermediate with 1-phenylethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: Lacks the phenylethyl group, which may affect its biological activity and chemical properties.
N-(1-phenylethyl)piperidine-4-carboxamide: Lacks the pyridazinyl group, potentially altering its reactivity and applications.
Uniqueness
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to the presence of both the pyridazinyl and phenylethyl groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-8-9-18(22-21-14)23-12-10-17(11-13-23)19(24)20-15(2)16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQUBJEMBZGNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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